青銅

説明

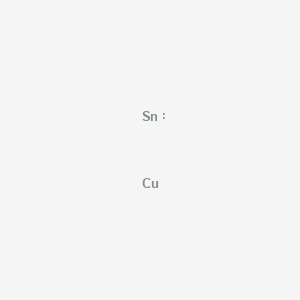

Bronze is an alloy traditionally composed of copper and tin. Modern bronze typically consists of 88 percent copper and about 12 percent tin . This alloy is historically significant and continues to find wide applications due to its unique properties. The earliest bronze artifacts date back to around 4500 BCE, with widespread use beginning in the 2nd millennium BCE during the Bronze Age . Bronze is harder than copper, more fusible, and more resistant to corrosion .

科学的研究の応用

Bronze has a wide range of applications in scientific research:

Chemistry: Used in the study of alloy compositions and corrosion resistance.

Biology: Bronze artifacts are studied for their historical significance and the impact of environmental factors on their preservation.

Medicine: Bronze is used in medical devices and implants due to its biocompatibility and resistance to corrosion.

作用機序

Target of Action

Its primary “targets” are the objects it’s used to create, such as sculptures, tools, and buildings .

Mode of Action

The mode of action of bronze pertains to its physical properties and how they’re utilized in crafting. Bronze is valued for its hardness, durability, and ability to hold a sharp edge. When used in sculpture, for example, it’s first cast into the desired shape and then detailed through a process of hammering and engraving .

Biochemical Pathways

As a non-biological material, bronze doesn’t interact with biochemical pathways. Certain elements in bronze, like copper, have known antimicrobial properties .

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of substances within a living organism

Result of Action

The result of bronze’s action is the creation of durable and effective objects. In the case of a bronze statue, for example, the result is a visually appealing and long-lasting work of art .

Action Environment

The properties and efficacy of bronze can be influenced by environmental factors. For instance, bronze objects can corrode or tarnish over time, especially in humid or salty environments . The Late Bronze Age collapse is an example of how changes in the environment impacted societies that heavily relied on bronze .

準備方法

Synthetic Routes and Reaction Conditions: Bronze can be prepared by melting copper and tin together in specific proportions. The typical ratio is 88 percent copper to 12 percent tin . The process involves heating the metals to their melting points and then mixing them thoroughly to form a homogeneous alloy.

Industrial Production Methods: In industrial settings, bronze is often produced using a material extrusion process. For example, bronze feedstocks can be prepared using paraffin-based binders, which are then extrusion printed to obtain green parts. These parts are subsequently debound and sintered at high temperatures (around 840°C) in a hydrogen atmosphere to achieve high density and hardness . Other methods include selective laser melting and electron beam melting, which are used for producing high-precision bronze parts .

Types of Reactions:

Reduction: Bronze can be reduced back to its metallic state using reducing agents like hydrogen.

Substitution: In some cases, other metals like aluminum, manganese, or zinc can be substituted for tin to create different types of bronze alloys.

Common Reagents and Conditions:

Oxidation: Exposure to air and moisture.

Reduction: Hydrogen gas at high temperatures.

Substitution: Addition of other metals during the alloying process.

Major Products Formed:

Oxidation: Copper oxide and copper carbonate.

Reduction: Pure copper and tin.

Substitution: Various bronze alloys with different properties.

類似化合物との比較

Brass: An alloy of copper and zinc.

Aluminum Bronze: Contains aluminum as the primary alloying element.

Nickel Aluminum Bronze: Incorporates nickel and aluminum, making it exceptionally resistant to corrosion in various environments.

Tin Bronze: One of the oldest bronzes, known for its excellent castability and high resistance to corrosion.

Uniqueness of Bronze: Bronze’s unique combination of hardness, fusibility, and corrosion resistance makes it indispensable in various applications. Its historical significance and continued relevance in modern technology highlight its versatility and enduring value .

特性

IUPAC Name |

copper;tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNSUQLRTQLHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cu].[Sn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39445-33-5, 12019-69-1 | |

| Record name | Copper, compd. with tin (4:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39445-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper, compd. with tin (6:5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12019-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12597-70-5 | |

| Record name | Bronze | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012597705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bronze | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is bronze disease and why is it a concern for preserving historical artifacts?

A1: Bronze disease is a form of corrosion that affects bronze artifacts, often leading to significant deterioration. It occurs due to a complex chemical reaction involving copper, chloride ions, and moisture. This process creates unstable copper chloride compounds that react with moisture and oxygen, leading to the formation of new corrosive products like atacamite and paratacamite. These compounds are responsible for the characteristic green or blue-green powdery deposits on affected bronze. []

Q2: How does the composition of bronze weapons from the Terracotta Army pits relate to their varying levels of corrosion?

A3: Analysis of bronze weapons from the Terracotta Army revealed that they are primarily high-tin bronzes. The swords, in particular, contain a higher tin content than other weapons and underwent heat treatment, contributing to their tenacity. The presence of a compact tin oxide layer on the surface of some weapons, potentially formed through quenching, seems to correlate with greater corrosion resistance. []

Q3: How can lead isotope analysis be used to trace the origin of ancient bronze artifacts?

A4: Lead isotope analysis provides insights into the geographical origin of metals used in ancient bronze objects. This technique involves comparing the ratios of different lead isotopes present in artifacts with those found in copper and lead ore deposits from various regions. For example, researchers analyzing bronze objects from Nuragic Sardinia found that the lead isotope signatures of many ingot fragments matched those of Cypriot copper ores, suggesting a trade network. []

Q4: Can the analysis of trace elements in bronze artifacts be used to determine the origin of the materials used in their production?

A5: Yes, trace element analysis, often using techniques like Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), can provide valuable information about the origin of the raw materials used to create bronze artifacts. By comparing the trace element profiles of bronze artifacts to those of known ore deposits, researchers can often pinpoint the likely sources of the copper and tin used in the alloy. This approach has been successfully applied to trace the origin of bronze vessels from the Shang and Zhou Dynasties in China. []

Q5: How does the addition of elements like aluminum, nickel, and silicon affect the microstructure and corrosion behavior of bronze alloys?

A6: The addition of alloying elements like aluminum, nickel, and silicon significantly influences the microstructure and corrosion resistance of bronze alloys. For instance, aluminum bronze containing martensitic β phase is susceptible to selective corrosion in artificial seawater. Similarly, in nickel aluminum bronze, both martensitic β and lamellar eutectoidal FCC α phases are prone to selective attack. In silicon aluminum bronze, the presence of the cph γ phase, and in copper manganese aluminum bronze, the ordered β phase and FCC dendritic phase are vulnerable to corrosion. The extent of corrosion is influenced by the volume fraction, morphology, and distribution of these phases within the alloy. []

Q6: What are the benefits of using silver coatings on tin bronze bearings, and how can electrospark deposition (ESD) technology be used to achieve this?

A7: Applying a silver coating via ESD to tin bronze bearings enhances their performance by improving their tribological properties, reducing surface friction, and enhancing wear resistance. Silver, being a soft material, acts as an antifriction layer, while the ESD process ensures a strong metallurgical bond between the silver coating and the bronze substrate. This technique involves using controlled electrical discharges to deposit silver onto the bronze surface, resulting in a dense, uniform, and well-adhered coating. []

Q7: How does the temperature of plastic deformation affect the Portevin–Le Chatelier (PLC) effect in tin bronzes, and what implications does this have for their processing?

A8: The PLC effect, characterized by serrated flow behavior during tensile testing, is observed in tin bronzes and is influenced by temperature. The addition of zirconium (0.01-0.05%) to tin bronze significantly impacts the PLC effect depending on the deformation temperature. The type of serration pattern observed in the stress-strain curves varies with temperature, suggesting different deformation mechanisms at play. Understanding the relationship between temperature, composition, and the PLC effect is crucial for optimizing the processing and mechanical properties of these alloys. []

Q8: Can thermochemical treatments improve the wear resistance of copper alloys like brass and bronze?

A9: Yes, thermochemical treatments, such as applying a zinc-rich coating through diffusion processes, can substantially improve the wear resistance of copper alloys like brass and bronze. This treatment leads to the formation of a hard and wear-resistant zinc-rich layer on the surface of the alloy, significantly increasing its microhardness and ability to withstand wear. []

Q9: How can the study of bronze artifacts contribute to our understanding of ancient trade routes and cultural interactions?

A10: Bronze artifacts offer valuable insights into ancient trade networks and cultural exchange. By analyzing the composition and lead isotope ratios of bronze objects found in different geographical locations, researchers can trace the movement of raw materials and finished goods. This helps to reconstruct ancient trade routes and understand the extent of cultural interaction between different societies during the Bronze Age. [, ]

Q10: What role did bronze play in the development of ancient societies, particularly in terms of technological advancement and social structures?

A11: The advent of bronze metallurgy marked a significant turning point in human history. The superior properties of bronze compared to stone tools led to advances in agriculture, warfare, and craft production. The control over metal resources and production technologies often led to the emergence of specialized labor and hierarchical social structures. Bronze objects, particularly weapons, ornaments, and ritual vessels, often became symbols of power and prestige in ancient societies. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B131211.png)

![4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide](/img/structure/B131216.png)

![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B131217.png)